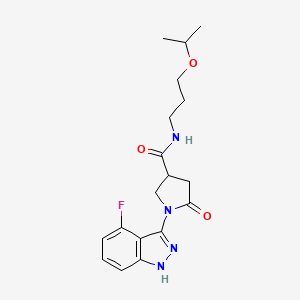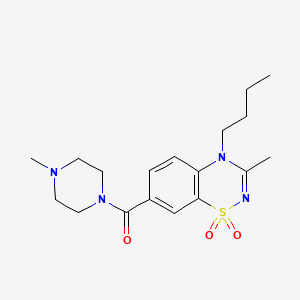![molecular formula C23H20N2O5S B11225672 3-Phenoxy-2-(1-pyrrolidinylsulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11225672.png)
3-Phenoxy-2-(1-pyrrolidinylsulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenoxy-2-(1-pyrrolidinylsulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one is a complex organic compound that belongs to the class of dibenzooxazepines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxy-2-(1-pyrrolidinylsulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one typically involves multi-step organic reactions. One common method involves the reaction of 2-aminophenol with 2-fluorobenzonitrile to form an intermediate, which is then subjected to further reactions to introduce the phenoxy and pyrrolidinylsulfonyl groups . The reaction conditions often require the use of specific solvents like dimethyl sulfoxide (DMSO) or 1,4-dioxane to achieve high yields and regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize waste and improve overall yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenoxy-2-(1-pyrrolidinylsulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy and pyrrolidinylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Phenoxy-2-(1-pyrrolidinylsulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 3-Phenoxy-2-(1-pyrrolidinylsulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[B,F][1,4]oxazepin-11(10H)-one: Lacks the phenoxy and pyrrolidinylsulfonyl groups.
2-Phenoxy-1,4-benzoxazepine: Similar structure but different functional groups.
N-arylated dibenzo[B,F][1,4]oxazepin-11(10H)-ones: Differ in the nature of the aryl group attached
Uniqueness
3-Phenoxy-2-(1-pyrrolidinylsulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C23H20N2O5S |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
9-phenoxy-8-pyrrolidin-1-ylsulfonyl-5H-benzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C23H20N2O5S/c26-23-17-14-22(31(27,28)25-12-6-7-13-25)21(29-16-8-2-1-3-9-16)15-20(17)30-19-11-5-4-10-18(19)24-23/h1-5,8-11,14-15H,6-7,12-13H2,(H,24,26) |
InChI-Schlüssel |
MEUDNBPHVSDSMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=C3C(=C2)C(=O)NC4=CC=CC=C4O3)OC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-Azepanylcarbonyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11225591.png)
![4-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}morpholine](/img/structure/B11225597.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[3-(2-fluorobenzyl)-2-oxotetrahydropyrimidin-1(2H)-yl]benzamide](/img/structure/B11225599.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B11225601.png)
![N-(2-ethoxyphenyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11225613.png)
![2-(4-Fluorobenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11225641.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B11225666.png)
![N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B11225668.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B11225675.png)
![1-(4-bromophenyl)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B11225676.png)

![4-butoxy-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11225684.png)
![N-{3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B11225689.png)
